(1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol chemical properties and structure
(1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol chemical properties and structure
An In-Depth Technical Guide to (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol: Properties, Structure, and Applications
Abstract
(1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol is a chiral vicinal diol of significant interest in synthetic and medicinal chemistry. Possessing a defined stereocenter, two modifiable hydroxyl groups, and a dimethoxyphenyl moiety common in bioactive molecules, it serves as a valuable building block for the synthesis of complex, enantiomerically pure target compounds. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic characterization, and established synthetic routes. Furthermore, it explores the compound's application as a key intermediate and structural scaffold in the development of novel therapeutics, particularly in the fields of oncology and drug resistance modulation. This document is intended for researchers, chemists, and drug development professionals seeking a detailed technical understanding of this versatile chiral molecule.
Introduction
In the landscape of modern drug discovery, the control of molecular stereochemistry is paramount. Chiral synthons—enantiomerically pure building blocks—are fundamental to the construction of pharmaceuticals that exhibit high specificity and reduced off-target effects. (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol belongs to this critical class of molecules. It is classified as a vicinal diol (or glycol) featuring a 3,4-dimethoxyphenyl group attached to the chiral carbon center.[1] This specific arrangement of functional groups—a primary alcohol, a secondary alcohol with R-configuration, and an aromatic diether system—makes it a highly versatile intermediate.
The 3,4-dimethoxyphenyl group, also known as a veratryl group, is a structural motif present in numerous natural products and synthetic drugs, often contributing to receptor binding and metabolic stability. The diol functionality provides two reactive sites for further chemical elaboration, such as esterification or etherification, enabling its incorporation into larger, more complex molecular architectures. Its structural relationship to precursors of antimitotic agents and its role as a scaffold for P-glycoprotein (P-gp) efflux pump inhibitors highlight its importance in the development of novel cancer chemotherapeutics and chemosensitizing agents.[2] This guide aims to consolidate the available technical information on this compound, providing a foundational resource for its effective utilization in research and development.
Molecular Structure and Identification
Chemical Structure
The structure of (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol is defined by an ethane backbone substituted with two hydroxyl groups at positions 1 and 2, and a 3,4-dimethoxyphenyl group at position 1. The designation "(1R)" refers to the absolute configuration at the chiral center (C1), the carbon atom bonded to the secondary hydroxyl group and the aromatic ring, as determined by the Cahn-Ingold-Prelog priority rules.
Caption: 2D structure of (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol.
Chemical Identifiers
Precise identification is critical for sourcing and regulatory purposes. The key identifiers for this compound are summarized below. Note that some database entries may refer to the racemic mixture.
| Identifier | Value | Source |
| IUPAC Name | (1R)-1-(3,4-dimethoxyphenyl)ethane-1,2-diol | [3] |
| Synonyms | (R)-1-(3,4-Dimethoxyphenyl)ethane-1,2-diol | N/A |
| CAS Number | 13443-56-6 (for racemic mixture) | [1] |
| Molecular Formula | C₁₀H₁₄O₄ | [1] |
| Molecular Weight | 198.22 g/mol | [1] |
| Canonical SMILES | COC1=C(C=C(C=C1)O)OC | [3] |
| InChI | InChI=1S/C10H14O4/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5,8,11-12H,6H2,1-2H3/t8-/m0/s1 | N/A |
| InChIKey | KFMXFWBXSCYUCM-QMMMGPOBSA-N | N/A |
| PubChem CID | 13625920 (for racemic mixture) | [1][4] |
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in biological and chemical systems, influencing everything from solubility to membrane permeability. The predicted properties for (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol are valuable for experimental design.
| Property | Value | Significance in Drug Development |
| XLogP3 | 0 | Indicates a balance between hydrophilicity and lipophilicity, suggesting moderate solubility in both aqueous and organic media.[1] |
| Topological Polar Surface Area (TPSA) | 58.9 Ų | Suggests good potential for oral bioavailability and cell membrane permeability, as values under 140 Ų are often correlated with successful cell penetration.[1] |
| Hydrogen Bond Donors | 2 | The two hydroxyl groups can donate hydrogen bonds, influencing solubility and interactions with biological targets.[1] |
| Hydrogen Bond Acceptors | 4 | The four oxygen atoms (two hydroxyl, two ether) can accept hydrogen bonds, contributing to aqueous solubility and receptor binding.[1] |
| Rotatable Bond Count | 4 | Provides conformational flexibility, allowing the molecule to adapt its shape to fit into binding pockets.[1] |
Spectroscopic and Crystallographic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the 6.8-7.0 ppm region), two singlets for the non-equivalent methoxy groups (~3.9 ppm), a multiplet for the chiral methine proton (-CH(OH)-), multiplets for the diastereotopic methylene protons (-CH₂OH), and broad, exchangeable signals for the two hydroxyl protons.[5] The coupling between the methine and methylene protons provides key structural information.
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¹³C NMR : The carbon spectrum should display signals for the eight aromatic carbons (with four quaternary carbons), the two methoxy carbons (~56 ppm), the methine carbon (~75 ppm), and the methylene carbon (~65 ppm).[6]
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Infrared (IR) Spectroscopy : The IR spectrum is characterized by a broad absorption band in the 3200-3500 cm⁻¹ region, indicative of the O-H stretching of the hydroxyl groups. Sharp peaks corresponding to aromatic C-H stretching will appear just above 3000 cm⁻¹, while C-O stretching from the alcohols and ethers will be visible in the 1000-1300 cm⁻¹ fingerprint region.
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Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent pseudomolecular ion, such as [M+Na]⁺ or [M+H]⁺. The fragmentation pattern would likely involve the loss of water (H₂O), formaldehyde (CH₂O), and methoxy groups.
Synthesis and Reactivity
The controlled, enantioselective synthesis of (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol is crucial for its use as a chiral building block. The Sharpless Asymmetric Dihydroxylation is a premier method for achieving this transformation with high enantiomeric excess.
Proposed Asymmetric Synthesis Protocol
This protocol outlines the synthesis starting from commercially available 3,4-dimethoxystyrene. The choice of the chiral ligand in the AD-mix formulation dictates the stereochemical outcome. To produce the (1R)-diol, AD-mix-α is the reagent of choice.
Workflow: Asymmetric Dihydroxylation
Caption: Synthetic workflow for (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol.
Step-by-Step Methodology:
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Reaction Setup : A 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet is charged with a 1:1 mixture of tert-butanol and water. The solvent is cooled to 0°C in an ice bath.
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Reagent Addition : AD-mix-α is added to the cold solvent and stirred vigorously until both phases are clear and the mixture is homogeneous.
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Substrate Addition : 3,4-Dimethoxystyrene is added to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
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Rationale: The AD-mix-α contains the chiral ligand (DHQ)₂PHAL, which coordinates to the osmium tetroxide catalyst. This chiral complex directs the dihydroxylation to one face of the alkene, resulting in the desired (1R) stereochemistry.
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Quenching : Upon completion, the reaction is quenched by the slow addition of solid sodium sulfite. The mixture is stirred for one hour.
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Rationale: Sodium sulfite reduces the osmate ester intermediate formed during the reaction, liberating the diol product and converting the osmium catalyst into a more easily removable form.
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Extraction : The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
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Purification : The crude product is purified by flash column chromatography on silica gel to yield the pure (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol.
Key Chemical Reactivity
The diol functionality is the primary site of reactivity. These reactions are essential for its role as a synthetic intermediate:
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Esterification : Both hydroxyl groups can be acylated to form mono- or di-esters. This is particularly relevant for creating pro-drugs or modifying the compound's lipophilicity.
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Protection : The diol can be protected as a cyclic acetal or ketal (e.g., using acetone to form an acetonide). This allows for selective reaction at other parts of a larger molecule.
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Oxidation : The primary alcohol can be selectively oxidized to an aldehyde, and the secondary alcohol to a ketone, providing access to other important classes of compounds.
Applications in Drug Discovery and Development
The true value of (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol lies in its application as a scaffold for molecules with potent biological activity.
Scaffold for Chemosensitizing Agents
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp). Research has shown that ester derivatives of the related 1-(3,4,5-trimethoxyphenyl)ethane-1,2-diol scaffold exhibit remarkable chemoreversal activity. These compounds function by inhibiting the P-gp pump, thereby increasing the intracellular concentration of anticancer drugs in resistant cells. The 1,2-diol core is critical for maintaining the necessary spatial arrangement of the ester groups, which mimics the pharmacophore of known P-gp inhibitors like verapamil.
Caption: Elaboration of the core scaffold into bioactive derivatives.
Intermediate for Antimitotic Agents
The 3,4-dimethoxyphenyl moiety is a key feature in many tubulin polymerization inhibitors, including analogs of combretastatin. These agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells. The chiral diol can serve as a starting point for the synthesis of complex molecules that target the colchicine binding site on β-tubulin.[9] The defined stereochemistry of the (1R) center is often critical for achieving high binding affinity and potent cytotoxic activity.
Conclusion
(1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol is more than a simple chemical; it is a sophisticated tool for the modern medicinal chemist. Its well-defined stereochemistry, versatile diol functionality, and the presence of the biologically relevant 3,4-dimethoxyphenyl group make it an exceptionally valuable chiral building block. Through robust synthetic methods like asymmetric dihydroxylation, it can be accessed in high enantiomeric purity, paving the way for the development of next-generation therapeutics. Its demonstrated potential as a scaffold for P-gp inhibitors and a precursor for antimitotic agents firmly establishes its importance in the ongoing search for more effective and selective treatments for cancer and other diseases.
References
-
PubChem. 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol. [Link]
-
Supporting Information for related compounds. [Link]
-
Supplementary Material - The Royal Society of Chemistry. [Link]
-
PubChem. 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol Summary. [Link]
-
PubChem. (1R)-1-(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol. [Link]
-
PMC - NIH. 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters, a Novel Compound Class with Potent Chemoreversal Activity. [Link]
-
Cheméo. Chemical Properties of 1,2-Ethanediol (CAS 107-21-1). [Link]
-
PMC - NIH. (E)-1-(3,4-Dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one. [Link]
-
Chemsrc. 1-(3-hydroxy-4-methoxyphenyl)ethane-1,2-diol. [Link]
-
ResearchGate. Synthesis of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol: Crystal and molecular structure determination. [Link]
-
NIST WebBook. Ethanone, 1-(3,4-dimethoxyphenyl)-. [Link]
-
MDPI. Synthesis and Biological Evaluation of Novel Antimitotic Agents. [Link]
-
ResearchGate. 1-(3,4-Dimethoxyphenyl)ethanone. [Link]
-
PubMed. 1H NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations. [Link]
-
ResearchGate. Chemical structures of (E)-1-(3,4-dimethoxyphenyl)but-3-en-1-ol and related compounds. [Link]
-
PubMed. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. [Link]
-
ResearchGate. threo-1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol. [Link]
-
MDPI. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. [Link]
-
ResearchGate. Synthesis of 1,2-Bis(3,4-dimethoxyphenyl)-1,3-propanediol. [Link]
-
ResearchGate. 1H NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations. [Link]
- Google Patents. Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols.
-
LookChem. 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol. [Link]
Sources
- 1. 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol | C10H14O4 | CID 13625920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1,2-Ethanediol, 1-(4-hydroxy-3-methoxyphenyl)-, (R)- | C9H12O4 | CID 688030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol | C10H14O4 | CID 13625920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. (E)-1-(3,4-Dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
